molecular formula C11H12N2O2 B13006681 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13006681
M. Wt: 204.22 g/mol
InChI Key: IMMNLRJBHDJJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. It has been studied for its potential as an anticonvulsant and its ability to inhibit certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes the use of phthalhydrazide, aldehydes, and indoline-2-one in a one-pot three-component reaction under reflux conditions . This method avoids the use of expensive catalysts and toxic solvents, making it efficient and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PARP10 and PARP15, it mimics nicotinamide and binds to the active site of these enzymes, preventing their activity and thereby inducing cell death in certain contexts . This inhibition can modulate various cellular pathways, including DNA repair and apoptosis.

Comparison with Similar Compounds

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:

Uniqueness

The presence of the isopropyl group in this compound enhances its lipophilicity and may influence its biological activity, making it a unique and valuable compound for specific applications .

Similar Compounds

Biological Activity

2-Isopropyl-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C12H14N2O2
  • Molecular Weight: 218.25 g/mol
  • IUPAC Name: this compound

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

2. Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, derivatives of 2,3-dihydrophthalazine-1,4-dione have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways and inhibition of cell proliferation markers .

3. Hypolipidemic Effects

A series of studies have reported hypolipidemic effects associated with this compound. In animal models, this compound has been shown to significantly lower serum cholesterol and triglyceride levels. For example, a study indicated that dosing at 20 mg/kg/day resulted in a reduction of serum cholesterol by 51% and triglycerides by 43% after 16 days . This effect is attributed to the inhibition of key enzymes involved in lipid metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits various enzymes related to lipid metabolism and cancer cell proliferation. Specific targets include acetyl CoA synthetase and ATP-dependent citrate lyase .
  • Apoptosis Induction: It promotes apoptosis in cancer cells by activating the intrinsic pathway through mitochondrial signaling .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, a dose-dependent decrease in cell viability was observed. IC50 values ranged from 10 to 30 µM depending on treatment duration. The study concluded that the compound's cytotoxicity is significantly higher than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Lipid Regulation
A study conducted on CF1 male mice demonstrated that administration of the compound resulted in marked reductions in liver triglyceride levels and overall lipid profiles. Histological analysis showed decreased fat accumulation in liver tissues post-treatment .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityHypolipidemic Effect
This compoundYesYesYes
5-Amino-2,3-Dihydrophthalazine-1,4-DioneModerateYesModerate
7-Hydroxy-2-naphthoic acidYesNoNo

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-yl-2H-phthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

IMMNLRJBHDJJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.